3-Bromo-4-methoxybenzaldehyde 2-pyridylhydrazone
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Overview
Description
3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone is a chemical compound that combines the structural features of both 3-bromo-4-methoxybenzaldehyde and 1-(2-pyridyl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the hydrazone compound.
2-Pyridylhydrazine: Another precursor used in the condensation reaction.
4-Methoxybenzaldehyde: A structurally similar compound without the bromine atom.
Uniqueness
3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone is unique due to the presence of both the bromine atom and the pyridylhydrazone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12BrN3O |
---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C13H12BrN3O/c1-18-12-6-5-10(8-11(12)14)9-16-17-13-4-2-3-7-15-13/h2-9H,1H3,(H,15,17)/b16-9+ |
InChI Key |
BBFNBGRYHQINQT-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=CC=N2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=CC=N2)Br |
Origin of Product |
United States |
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